molecular formula C14H32N4 B1213055 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane CAS No. 41203-22-9

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1213055
CAS No.: 41203-22-9
M. Wt: 256.43 g/mol
InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-N
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Description

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C14H32N4. It is also known as a tetramethyl derivative of cyclam. This compound is notable for its ability to act as a chelating agent, binding strongly to a wide range of metal ions. It is used in various fields, including coordination chemistry and industrial applications .

Scientific Research Applications

Safety and Hazards

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is relatively stable under normal use conditions, but it may undergo dangerous reactions under high temperature, high pressure, or when in contact with strong oxidizers . Most organic solvents have potential health hazards, so appropriate personal protective equipment, including laboratory glasses, gloves, and respiratory protection equipment, should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane plays a crucial role in biochemical reactions as a ligand that binds strongly to a wide range of metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, forming stable complexes. These interactions are essential in various biochemical processes, including catalysis and electron transfer . The compound’s ability to form stable complexes with metal ions such as copper, nickel, and zinc is particularly noteworthy .

Cellular Effects

This compound influences various cellular processes by modulating the availability and activity of metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions that serve as cofactors for enzymes and other proteins . This modulation can lead to changes in cellular functions, including growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their conformation and activity. The compound can also influence gene expression by modulating the activity of metal-dependent transcription factors . The binding interactions with biomolecules are primarily driven by the nitrogen atoms in the macrocyclic ring, which coordinate with metal ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . Studies have shown that the compound can maintain its activity over extended periods, but degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the activity of metal-dependent enzymes and improve cellular functions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of metal homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metal-dependent enzymes . The compound’s interactions with cofactors such as NADH and FADH2 are essential for its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its affinity for metal ions and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in modulating cellular processes and maintaining metal homeostasis .

Preparation Methods

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through several methods. One common synthetic route involves the methylation of cyclam using formaldehyde and formic acid . This process involves the following steps:

    Methylation: Cyclam is treated with formaldehyde and formic acid to introduce methyl groups at the nitrogen atoms.

    Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride.

    Solvents: Water, ethanol, and other organic solvents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific methylation pattern, which influences its chelating ability and the stability of its metal complexes.

Properties

IUPAC Name

1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJEOWVAGSJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCN(CCCN(CC1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194126
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41203-22-9
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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